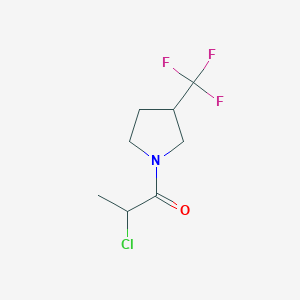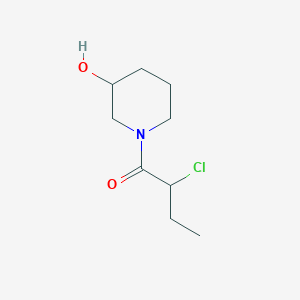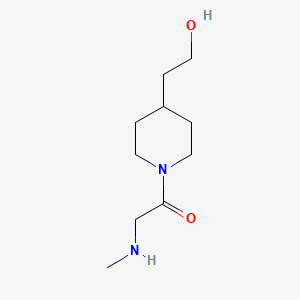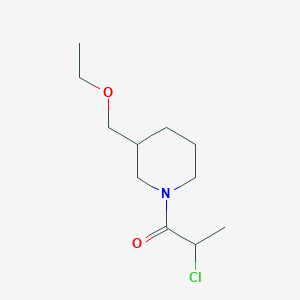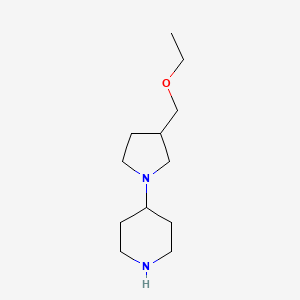
4-(3-(乙氧基甲基)吡咯烷-1-基)哌啶
描述
4-(3-(Ethoxymethyl)pyrrolidin-1-yl)piperidine is a useful research compound. Its molecular formula is C12H24N2O and its molecular weight is 212.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(3-(Ethoxymethyl)pyrrolidin-1-yl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-(Ethoxymethyl)pyrrolidin-1-yl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
生物活性化合物合成
吡咯烷环是该化合物的一个核心结构单元,在药物化学中被广泛用于构建新型生物活性化合物。 由于其sp3杂化,它可以有效探索药效团空间,并对分子的立体化学做出重要贡献 。这种非平面环结构增强了三维覆盖率,这对与生物靶标的相互作用至关重要。
小分子配体的开发
该化合物作为合成甲基赖氨酸结合蛋白小分子配体的反应物。 这些蛋白质在基因表达的调控中发挥作用,靶向它们可以为癌症等疾病带来新的治疗策略 。
癌症研究
研究人员已经使用该化合物开发出可以恢复E-钙粘蛋白表达并减少结直肠癌细胞侵袭的小分子。 E-钙粘蛋白是一种有助于细胞粘合在一起的蛋白质,其缺失通常与癌细胞侵袭性的增加相关 。
抑制Polo样激酶1
该化合物已被用于创建选择性Polo样激酶1 (Plk1) 抑制剂。 Plk1 是一种在细胞分裂中起关键作用的酶,其抑制是阻止癌细胞生长的一个有希望的方法 。
代谢性疾病治疗
它也被用于合成影响血浆葡萄糖水平的分子。 这类分子通过调节血糖水平,在治疗糖尿病等代谢性疾病方面具有潜在的应用价值 。
神经药理学
在神经药理学领域,该化合物已被用于开发血管加压素1b受体拮抗剂。 这些受体参与与压力相关的疾病和社会行为,使其成为精神药物开发的目标 。
抗炎应用
该化合物是合成IKKβ抑制剂的前体。 IKKβ 是一种参与炎症反应的酶,其抑制可以导致新型抗炎药物的开发 。
立体选择性合成
由于吡咯烷环中碳的立体异构性,该化合物可用于实现药物候选物的不同生物学特征。 这在对映选择性药物的设计中尤为重要,因为取代基的空间取向会导致与蛋白质不同的结合模式 。
作用机制
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature . These compounds have been shown to have different biological profiles, which can be influenced by the different stereoisomers and the spatial orientation of substituents .
生化分析
Biochemical Properties
4-(3-(Ethoxymethyl)pyrrolidin-1-yl)piperidine plays a role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The pyrrolidine ring in its structure allows it to efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage . This compound has been shown to interact with enantioselective proteins, leading to different biological profiles depending on the spatial orientation of its substituents .
Cellular Effects
4-(3-(Ethoxymethyl)pyrrolidin-1-yl)piperidine influences various types of cells and cellular processes. It affects cell function by interacting with cell signaling pathways, altering gene expression, and impacting cellular metabolism. The compound’s interaction with specific proteins can lead to changes in cell signaling, which in turn affects cellular responses and functions . Additionally, it has been observed to modulate gene expression, thereby influencing the production of proteins that are crucial for cellular metabolism and overall cell health .
Molecular Mechanism
The molecular mechanism of 4-(3-(Ethoxymethyl)pyrrolidin-1-yl)piperidine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s pyrrolidine ring allows it to bind selectively to certain proteins, influencing their activity . This binding can result in the inhibition or activation of enzymes, thereby modulating biochemical pathways within the cell. Furthermore, the compound can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the levels of specific mRNAs and proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(3-(Ethoxymethyl)pyrrolidin-1-yl)piperidine change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of 4-(3-(Ethoxymethyl)pyrrolidin-1-yl)piperidine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways or improving cellular function . At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
4-(3-(Ethoxymethyl)pyrrolidin-1-yl)piperidine is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism . The compound’s metabolism can affect metabolic flux and the levels of specific metabolites within the cell. By modulating the activity of certain enzymes, the compound can influence the overall metabolic state of the cell, leading to changes in energy production, biosynthesis, and other metabolic processes .
Transport and Distribution
The transport and distribution of 4-(3-(Ethoxymethyl)pyrrolidin-1-yl)piperidine within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation within different cellular compartments. The compound’s distribution can affect its efficacy and toxicity, as its presence in specific tissues or organelles may enhance or diminish its biological activity .
Subcellular Localization
4-(3-(Ethoxymethyl)pyrrolidin-1-yl)piperidine exhibits specific subcellular localization, which can influence its activity and function . Targeting signals or post-translational modifications may direct the compound to particular compartments or organelles within the cell. This localization is crucial for its interaction with specific biomolecules and for exerting its effects on cellular processes .
属性
IUPAC Name |
4-[3-(ethoxymethyl)pyrrolidin-1-yl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-2-15-10-11-5-8-14(9-11)12-3-6-13-7-4-12/h11-13H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEWGMSQRYSZFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCN(C1)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


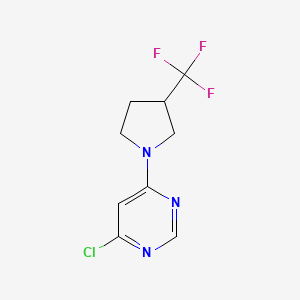
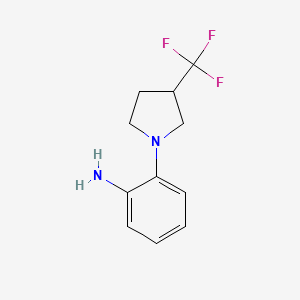
![1-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-2-chloropropan-1-one](/img/structure/B1476750.png)
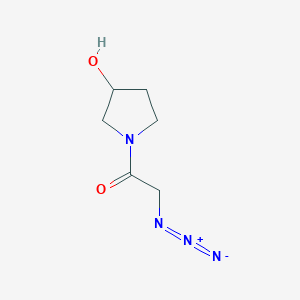

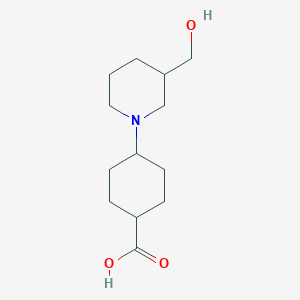
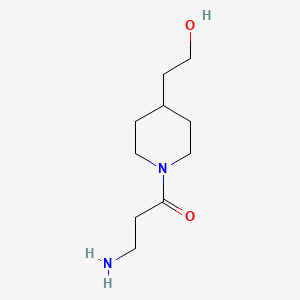
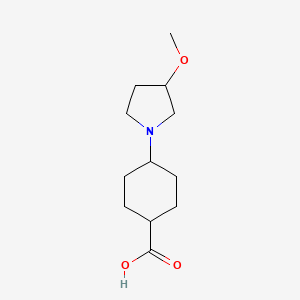
![1-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-2-chlorobutan-1-one](/img/structure/B1476756.png)
